Antimycobacterial Activity: ∼500-Fold Lower Potency of (R,R)- vs. (S,S)-Ethambutol Against M. tuberculosis
In standardized in vitro assays, the (R,R)-enantiomer of ethambutol exhibits only 0.2% of the antibacterial activity of the (S,S)-enantiomer against Mycobacterium tuberculosis, corresponding to an approximately 500-fold potency deficit. The meso-(R,S)-isomer shows 8.3% activity, or about 12-fold less than the (S,S)-form. This stereospecificity was established in the foundational structure-activity studies that led to the clinical selection of (S,S)-ethambutol [1][2].
| Evidence Dimension | Relative antimycobacterial activity (% of (S,S)-isomer potency) |
|---|---|
| Target Compound Data | 0.2% activity (∼500-fold less potent than (S,S)-isomer) |
| Comparator Or Baseline | (S,S)-Ethambutol: 100% activity (reference standard); (R,S)-Meso-ethambutol: 8.3% activity (∼12-fold less potent) |
| Quantified Difference | 500-fold potency reduction vs. (S,S)-isomer; 41.5-fold potency reduction vs. meso-isomer |
| Conditions | In vitro antibacterial assay against M. tuberculosis; structural activity data reported in Shepherd et al. (1966) and corroborated by later DFT-supported analyses [1][2]. |
Why This Matters
The near-complete absence of antimycobacterial activity in the (R,R)-isomer establishes it as an ideal negative control for mechanism-of-action studies and a critical impurity marker, since even low-level contamination of clinical ethambutol with this stereoisomer would dilute therapeutic potency without reducing the risk of optic neuritis.
- [1] Shepherd, R. G.; Baughn, C.; Cantrall, M. L.; Goodstein, B.; Thomas, J. P.; Wilkinson, R. G. Structure-activity studies leading to ethambutol, a new type of antituberculous compound. Ann. N. Y. Acad. Sci. 1966, 135 (2), 686–710. View Source
- [2] De Almeida, M. V.; et al. A density functional study on the complexation of ethambutol with divalent cations. J. Mol. Struct. (Theochem) 2004, 680 (1–3), 21–28. View Source
